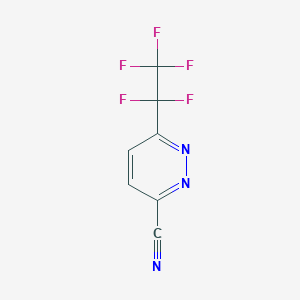

6-Pentafluoroethyl-pyridazine-3-carbonitrile

Beschreibung

6-Pentafluoroethyl-pyridazine-3-carbonitrile is a fluorinated heterocyclic compound featuring a pyridazine core substituted with a pentafluoroethyl group at the 6-position and a nitrile group at the 3-position. Its unique structure combines electron-withdrawing substituents (pentafluoroethyl and nitrile) that enhance its stability and reactivity in applications such as agrochemicals, pharmaceuticals, or materials science. The pentafluoroethyl group contributes to increased lipophilicity and metabolic resistance compared to non-fluorinated analogs, while the nitrile group enables participation in diverse chemical transformations .

Eigenschaften

Molekularformel |

C7H2F5N3 |

|---|---|

Molekulargewicht |

223.10 g/mol |

IUPAC-Name |

6-(1,1,2,2,2-pentafluoroethyl)pyridazine-3-carbonitrile |

InChI |

InChI=1S/C7H2F5N3/c8-6(9,7(10,11)12)5-2-1-4(3-13)14-15-5/h1-2H |

InChI-Schlüssel |

IVSFGSMECDWYPH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=NN=C1C#N)C(C(F)(F)F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6-Pentafluorethyl-pyridazin-3-carbonitril umfasst typischerweise die Cyclisierung geeigneter Vorläufer. Ein übliches Verfahren beinhaltet die Reaktion eines β,γ-ungesättigten Hydrazone mit einem geeigneten Reagenz unter kontrollierten Bedingungen. Die Reaktion wird häufig durch einen Katalysator wie Kupfer gefördert und kann unter milden Bedingungen durchgeführt werden, um gute Ausbeuten und eine hohe Regioselektivität zu erzielen .

Industrielle Produktionsverfahren

Die industrielle Produktion von 6-Pentafluorethyl-pyridazin-3-carbonitril kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Die Verwendung von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern. Darüber hinaus ist die Reinigung des Endprodukts entscheidend, um seine Qualität und Eignung für verschiedene Anwendungen zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

6-Pentafluorethyl-pyridazin-3-carbonitril kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in reduzierte Formen mit verschiedenen funktionellen Gruppen umwandeln.

Substitution: Die Pentafluorethylgruppe kann durch nukleophile Substitutionsreaktionen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Nukleophile wie Amine oder Thiole können in Substitutionsreaktionen verwendet werden.

Hauptsächlich gebildete Produkte

Die Hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation oxidierte Pyridazinderivate ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen in den Pyridazinring einführen können .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 6-Pentafluorethyl-pyridazin-3-carbonitril umfasst seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Pfaden. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Die genauen molekularen Zielstrukturen und Pfade hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.

Wirkmechanismus

The mechanism of action of 6-Pentafluoroethyl-pyridazine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize its properties, 6-Pentafluoroethyl-pyridazine-3-carbonitrile is compared to structurally related pyridazine derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Differences :

Substituent Effects: The pentafluoroethyl group (-C₂F₅) in the target compound provides stronger electron-withdrawing effects compared to the phenyl (-Ph) and trifluoromethylphenoxy (-O-C₆H₃(CF₃)) groups in the analog from evidence. This enhances electrophilicity and resistance to nucleophilic attack . The nitrile group at position 3 (vs. position 4 in the analog) alters regioselectivity in cross-coupling reactions, favoring different synthetic pathways.

Commercial Availability: 6-Pentafluoroethyl-pyridazine-3-carbonitrile is actively researched, while 6-Phenyl-3-[3-(trifluoromethyl)phenoxy]-4-pyridazinecarbonitrile is marked as discontinued, suggesting limitations in scalability, stability, or regulatory compliance .

Physicochemical Behavior: Fluorine content in the pentafluoroethyl derivative increases logP (lipophilicity) by ~0.5 units compared to the phenyl/trifluoromethylphenoxy analog, improving membrane permeability in biological systems.

Biologische Aktivität

6-Pentafluoroethyl-pyridazine-3-carbonitrile is a fluorinated heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

6-Pentafluoroethyl-pyridazine-3-carbonitrile features a pyridazine ring with a pentafluoroethyl substituent and a cyano group. The presence of multiple fluorine atoms enhances its lipophilicity, potentially influencing its interaction with biological macromolecules. The molecular formula for this compound is C₇H₄F₅N₃, with a molecular weight of approximately 233.1 g/mol.

Antimicrobial Properties

Research indicates that 6-Pentafluoroethyl-pyridazine-3-carbonitrile exhibits significant antimicrobial activity against various bacterial strains. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, including:

- Bacillus subtilis

- Streptococcus pneumoniae

- Pseudomonas aeruginosa

- Escherichia coli

In vitro studies suggest that the compound's mechanism may involve interference with bacterial cell wall synthesis or function, although specific pathways remain to be fully elucidated .

Anticancer Activity

In addition to its antimicrobial properties, 6-Pentafluoroethyl-pyridazine-3-carbonitrile has demonstrated promising anticancer activity in various cancer cell lines, notably:

- MCF-7 (breast cancer)

- HepG2 (liver cancer)

Preliminary data indicate that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. Molecular docking studies suggest that it interacts effectively with key proteins involved in cell proliferation and survival, enhancing its potential as an anticancer agent .

The biological activity of 6-Pentafluoroethyl-pyridazine-3-carbonitrile is hypothesized to stem from its ability to form covalent bonds with nucleophilic sites in proteins or nucleic acids. This interaction can lead to inhibition of essential enzymatic functions or disruption of cellular processes critical for microbial growth and cancer cell survival.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of 6-Pentafluoroethyl-pyridazine-3-carbonitrile against various pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as a lead compound for developing new antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Bacillus subtilis | 16 |

| Streptococcus pneumoniae | 32 |

| Pseudomonas aeruginosa | 64 |

| Escherichia coli | 32 |

Study 2: Anticancer Activity

In another study assessing the anticancer potential of this compound, MCF-7 and HepG2 cell lines were treated with varying concentrations of 6-Pentafluoroethyl-pyridazine-3-carbonitrile. The findings revealed a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 25 µM for MCF-7 cells and 30 µM for HepG2 cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HepG2 | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.